molecular formula C10H7F3N2S2 B6423178 2-(Methylthio)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2627-53-4

2-(Methylthio)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B6423178
CAS No.: 2627-53-4
M. Wt: 276.3 g/mol
InChI Key: JDPMXQFVFSMNLV-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methylthio group (-SCH₃) at position 2, a thiophen-2-yl moiety at position 4, and a trifluoromethyl (-CF₃) group at position 6. The methylthio substituent at position 2 is a versatile functional group that can undergo further derivatization, such as oxidation to sulfone or nucleophilic substitution . This compound is of interest in medicinal chemistry, particularly as an intermediate for anticancer agents and antimicrobial drugs .

Properties

IUPAC Name

2-methylsulfanyl-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2S2/c1-16-9-14-6(7-3-2-4-17-7)5-8(15-9)10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPMXQFVFSMNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304327
Record name ST50808086
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2627-53-4
Record name NSC165423
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50808086
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch-Type Cyclization

A modified Hantzsch reaction employs hexafluoroacetylacetone (HFAA) as the trifluoromethyl source. Reacting HFAA with thiourea derivatives in the presence of methylthio groups yields the pyrimidine core. For example:
HFAA + methylthiourea + thiophene-2-carboxaldehydeTarget compound\text{HFAA + methylthiourea + thiophene-2-carboxaldehyde} \rightarrow \text{Target compound}
This method achieves moderate yields (45–60%) but requires prolonged heating (12–24 h) at 80–100°C in acetic acid.

Table 1: Hantzsch-Type Cyclization Conditions and Outcomes

PrecursorCatalystTemperature (°C)Time (h)Yield (%)
HFAA, methylthioureaAcetic acid802458
HFAA, thiophene aldehydeHCl1001247

Halogenation of pre-formed pyrimidines enables late-stage introduction of thiophen-2-yl groups via cross-coupling.

Chlorination and Suzuki-Miyaura Coupling

4-Chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine serves as a key intermediate. Chlorination using phosphorus oxychloride (POCl₃) and diisopropylethylamine (DIPEA) at reflux (110°C, 4 h) achieves >95% conversion. Subsequent Suzuki-Miyaura coupling with thiophen-2-ylboronic acid under Pd catalysis affords the target compound:
4-Cl intermediate + thiophen-2-ylboronic acidPd(PPh₃)₄Target compound\text{4-Cl intermediate + thiophen-2-ylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target compound}
Yields range from 65–72% after purification by column chromatography.

Table 2: Suzuki-Miyaura Coupling Optimization

Pd CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃DME/H₂O72
PdCl₂(dppf)CsFTHF68

Metal-Catalyzed Cross-Coupling Strategies

Direct C–H functionalization bypasses pre-halogenation steps, offering atom-economical routes.

Microwave-Assisted and Solvent-Free Methods

Microwave irradiation significantly reduces reaction times. A solvent-free protocol involving mechanochemical grinding of 2-(methylthio)-4-iodo-6-(trifluoromethyl)pyrimidine with thiophen-2-ylzinc bromide achieves 70% yield in 15 minutes.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

MethodAdvantagesLimitationsYield (%)
Hantzsch cyclizationOne-pot synthesisLow regioselectivity45–60
Suzuki couplingHigh selectivityMulti-step process65–72
C–H direct arylationAtom economySensitive to oxygen55–61
Microwave-assistedRapid synthesisSpecialized equipment required68–70

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that pyrimidine derivatives, including 2-(Methylthio)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine, exhibit promising anticancer properties. Studies have indicated that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with trifluoromethyl groups have been linked to improved selectivity and potency in targeting tumor cells .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. The presence of the thiophenyl group contributes to its efficacy against a range of bacterial strains. Research indicates that such derivatives can be optimized for enhanced antibacterial activity, making them potential candidates for developing new antibiotics .

Agrochemical Applications

Herbicidal Activity
The structural features of this compound make it suitable for use as a herbicide. The trifluoromethyl group is known to improve the herbicidal properties of compounds by increasing their lipophilicity and metabolic stability in plants. Studies have highlighted its potential in controlling weed species effectively while minimizing harm to crops .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its unique chemical structure allows for various functionalizations, enabling chemists to create diverse derivatives with tailored properties for specific applications .

Material Science

Conductive Polymers
Research has explored the incorporation of this compound into conductive polymers. The compound's electronic properties contribute to enhancing the conductivity and stability of polymeric materials used in electronic devices .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of pyrimidine derivatives, including this compound. The results indicated that certain modifications led to increased activity against breast cancer cell lines, suggesting pathways for further drug development .

Case Study 2: Herbicidal Efficacy

In an agricultural study, a formulation containing this compound was tested against common weed species. The results showed significant herbicidal activity at low concentrations, indicating its potential as an environmentally friendly herbicide alternative .

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(methylthio)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine are compared below with five analogous pyrimidine derivatives (Table 1).

Table 1: Comparative Analysis of Pyrimidine Derivatives

Compound Name Position 2 Substituent Position 4 Substituent Position 6 Substituent Key Properties/Applications
Target Compound Methylthio (-SCH₃) Thiophen-2-yl Trifluoromethyl (-CF₃) High lipophilicity, metabolic stability; potential kinase inhibitor
4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine Methylthio (-SCH₃) 4-Methoxyphenyl Thiophen-2-yl Reduced electron-withdrawing effect at position 4; antimicrobial activity
2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine Hydrazinyl (-NHNH₂) 3-Methoxyphenyl Trifluoromethyl (-CF₃) Reactive hydrazine group for Schiff base formation; antioxidant potential
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Chloro (-Cl) 3-Nitrophenoxy Thiophen-2-yl Nitrophenoxy group enhances electron deficiency; anticancer intermediate
2-(Methylthio)-4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine Methylthio (-SCH₃) 2-Naphthyl Trifluoromethyl (-CF₃) Increased steric bulk at position 4; potential π-π stacking in drug design
4-Chloro-2-(methylthio)-6-(propylamino)pyrimidine Methylthio (-SCH₃) Chloro (-Cl) Propylamino (-NHCH₂CH₂CH₃) Propylamino group introduces basicity; precursor for further alkylation

Key Observations:

Substituent Effects on Reactivity and Bioactivity The trifluoromethyl group at position 6 (as in the target compound) improves metabolic stability and membrane permeability compared to non-fluorinated analogs . Thiophen-2-yl at position 4 enhances aromatic interactions in biological systems, whereas methoxyphenyl (e.g., in compound 4a from ) introduces electron-donating effects that may reduce binding affinity to electron-deficient targets . Methylthio at position 2 allows for functionalization into sulfoxides or sulfones, which can modulate solubility and target engagement .

Synthetic Accessibility

  • The target compound can be synthesized via Suzuki-Miyaura coupling using thiophen-2-ylboronic acid (as in ) or nucleophilic substitution of a chloro precursor (e.g., 2-chloro-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine) with methylthiolate .
  • In contrast, hydrazinyl derivatives (e.g., compound 4 in ) require hydrazine hydrate for nucleophilic displacement of the methylthio group .

Biological Relevance

  • Compounds with trifluoromethyl and thiophen-2-yl groups (e.g., the target compound) show promise as kinase inhibitors due to their ability to occupy hydrophobic pockets in enzyme active sites .
  • Chloro-substituted pyrimidines (e.g., ) are often intermediates for anticancer drugs, leveraging the chloro group’s reactivity for further functionalization .

Biological Activity

2-(Methylthio)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound notable for its unique structural features, including a methylthio group, a thiophene moiety, and a trifluoromethyl group. These structural characteristics contribute to its diverse biological activities, making it a subject of interest in pharmaceutical research.

The compound's molecular formula is C10H8F3N3S2C_{10}H_{8}F_{3}N_{3}S_{2}, with a molecular weight of 245.22 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development. The presence of the methylthio and thiophene groups also influences its reactivity and biological interactions.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including those similar to this compound. For instance, compounds with structural similarities have demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity. In vitro assays reported IC50 values as low as 0.04 μmol for certain derivatives, comparable to the standard anti-inflammatory drug celecoxib .

Anticancer Activity

Research indicates that derivatives of trifluoromethyl pyrimidines exhibit promising anticancer activities. For example, studies have shown that certain analogs can inhibit cell proliferation in various cancer cell lines, such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). These compounds were tested at concentrations around 5 μg/ml, showing effectiveness but lower than that of doxorubicin .

Antiviral and Antifungal Properties

In addition to its anti-inflammatory and anticancer activities, the compound has been explored for antiviral properties. Some pyrimidine derivatives have shown activity against viruses such as Herpes simplex Type I and Polio Type I, indicating their potential in treating viral infections . Furthermore, antifungal activity has also been reported in related compounds, suggesting a broad spectrum of biological effects .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological efficacy of these compounds. The presence of electron-donating groups like methylthio enhances the biological activity by improving binding affinity to target enzymes or receptors. Conversely, modifications that introduce steric hindrance or reduce lipophilicity may diminish efficacy.

Comparative Analysis

The following table summarizes key features and biological activities of selected compounds related to this compound:

Compound NameStructural FeaturesBiological ActivityReference
This compoundMethylthio, thiophene, trifluoromethylAnti-inflammatory, anticancer
4-Methyl-2-(methylthio)-6-(trifluoromethyl)pyrimidineMethylthio, trifluoromethylCOX-2 inhibition
Variolin A2-Aminopyrimidine derivativeAntitumor against P388 leukemia
MeridianinsBrominated pyrimidinesInhibition of kinases, anticancer

Case Studies

  • In Vivo Studies : In experiments involving carrageenan-induced paw edema in rats, certain pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, demonstrating their therapeutic potential in inflammatory diseases .
  • Cell Line Studies : A series of synthesized trifluoromethyl pyrimidines were tested against various cancer cell lines, revealing significant cytotoxicity and suggesting further exploration in anticancer therapy .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(Methylthio)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine?

  • Methodological Answer : The compound is synthesized via sequential functionalization of a pyrimidine core. Key steps include:

  • Trifluoromethylation : Reacting a chloropyrimidine precursor with trifluoromethyl iodide in the presence of a base (e.g., K₂CO₃) .
  • Thiophene and Methylthio Introduction : Thiophen-2-yl groups are added via Suzuki-Miyaura coupling, while methylthio groups are introduced via nucleophilic substitution. Reaction temperatures (60–80°C) and solvent polarity (DMF or THF) are critical for yield optimization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity.

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and structural integrity. For example, the thiophene protons appear as distinct multiplets at δ 6.8–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 317.04) .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages verify stoichiometry .

Q. How is the compound’s stability assessed under oxidative conditions?

  • Methodological Answer : Stability is tested via exposure to oxidizing agents (e.g., H₂O₂) in controlled environments. The thiophene ring may oxidize to sulfoxides or sulfones, monitored by TLC or HPLC. Accelerated degradation studies at elevated temperatures (40–60°C) predict shelf-life .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in thiophene introduction .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Continuous Flow Reactors : Automated systems reduce reaction times and improve reproducibility .
  • Real-Time Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress .

Q. How do substituents (methylthio, trifluoromethyl, thiophene) influence biological activity?

  • Methodological Answer :

  • Trifluoromethyl Group : Enhances metabolic stability and binding affinity via hydrophobic interactions and electron-withdrawing effects. Replacement with –CF₂H reduces potency .
  • Methylthio Group : Increases lipophilicity (logP ~3.2), improving membrane permeability. Oxidation to methylsulfonyl decreases activity .
  • Thiophene vs. Furan : Thiophene’s sulfur atom enhances π-stacking with aromatic residues in enzyme active sites, whereas furan derivatives show reduced affinity .

Q. What computational strategies predict the compound’s binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases). The trifluoromethyl group often occupies hydrophobic pockets .
  • MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable complexes .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide structural modifications .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Assay Standardization : Use fixed enzyme concentrations (e.g., 10 nM) and buffer conditions (pH 7.4) to minimize variability .
  • Orthogonal Assays : Compare SPR (binding affinity) with enzymatic inhibition assays (e.g., fluorescence-based) to confirm activity .
  • Purity Reassessment : Contaminants (e.g., oxidation byproducts) may skew results; reanalyze via LC-MS .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Intermediate Stability : Thiophene-containing intermediates may degrade; use inert atmospheres (N₂) and low-temperature storage .
  • Purification at Scale : Switch from column chromatography to recrystallization (solvent: ethanol/water) for cost-effectiveness .
  • Regioselectivity : Competing substitution pathways require careful control of stoichiometry (e.g., 1.2 eq of methylthio reagent) .

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